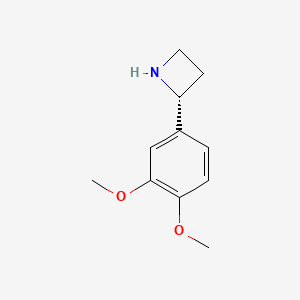
2-(3-Methylpyridin-2-yl)malononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Methylpyridin-2-yl)malononitrile is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 3-position and a malononitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpyridin-2-yl)malononitrile typically involves the reaction of 3-methyl-2-pyridinecarboxaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product. The reaction conditions generally include refluxing the reactants in ethanol for several hours to achieve optimal yields .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the compound can be achieved through recrystallization or chromatographic techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpyridin-2-yl)malononitrile undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Ammonia or primary amines in the presence of a catalyst.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Pyridine alcohols or amines.
Substitution: Amides, esters, or other functionalized pyridine derivatives.
Scientific Research Applications
2-(3-Methylpyridin-2-yl)malononitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Methylpyridin-2-yl)malononitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methylpyridin-3-yl)malononitrile
- 2-(4-Methylpyridin-2-yl)malononitrile
- 2-(3-Ethylpyridin-2-yl)malononitrile
Comparison
2-(3-Methylpyridin-2-yl)malononitrile is unique due to the specific positioning of the methyl group and the malononitrile moiety, which influences its reactivity and properties. Compared to similar compounds, it may exhibit different biological activities, solubility, and stability profiles. These differences can be leveraged to tailor the compound for specific applications in research and industry.
Properties
Molecular Formula |
C9H7N3 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
2-(3-methylpyridin-2-yl)propanedinitrile |
InChI |
InChI=1S/C9H7N3/c1-7-3-2-4-12-9(7)8(5-10)6-11/h2-4,8H,1H3 |
InChI Key |
AYEDDEUMFSZWBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 6-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12947454.png)

![2-Amino-2-(7-bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)acetamide](/img/structure/B12947494.png)

![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)propan-2-one](/img/structure/B12947503.png)




![1-Bromo-2,4,5,6-tetrahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B12947513.png)



